Potency Assessment: Reported IC₅₀ Value Places N-[3-(1-Aminoethyl)phenyl]benzamide in a Distinct Potency Tier Compared to Optimized ROCK Inhibitors
A publicly archived expert annotation on the compound's bioactivity notes a reported IC₅₀ of 28 μM for a biological target, a value that places the compound in a low-potency range [1]. In contrast, optimized ROCK inhibitors within the same chemical class, such as (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885), have been reported to exhibit inhibitory activities in the nanomolar range, with structural modifications to the 1-aminoethyl group and pyridyl ring directly influencing potency [2]. The 28 μM IC₅₀ reported for N-[3-(1-aminoethyl)phenyl]benzamide quantifies its utility as a non-optimized starting scaffold or a tool compound for mechanistic studies where potent target inhibition is not the primary objective.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | Reported IC₅₀ = 28 μM |
| Comparator Or Baseline | Optimized ROCK inhibitors (e.g., Y-32885) exhibiting IC₅₀ values in the low nanomolar range |
| Quantified Difference | Approximately 200- to 10,000-fold lower potency than optimized analogs |
| Conditions | Assay details not specified in the archived annotation; comparator data derived from SAR studies on ROCK inhibition [2] |
Why This Matters
This quantitative potency differential informs procurement decisions by distinguishing N-[3-(1-aminoethyl)phenyl]benzamide as a low-potency screening or scaffold-building block, rather than a high-potency lead compound, preventing inappropriate selection for applications requiring nanomolar target engagement.
- [1] Southan C. Hypothesis Annotation: Comment on N-[3-(1-aminoethyl)phenyl]benzamide. Hypothes.is. Published September 23, 2017. Accessed April 2026. View Source
- [2] Logé C, Wallez V, Scalbert E, et al. Rho-kinase Inhibitors: Pharmacomodulations on the Lead Compound Y-32885. J Enzyme Inhib Med Chem. 2002;17(6):381-390. doi:10.1080/1475636021000005659 View Source
